3-Butoxypropylamine (CAS 16499-88-0) is a primary aliphatic ether amine characterized by a terminal butoxy group and a reactive amine head. With a boiling point of 169–170 °C, a density of 0.853 g/mL, and a flash point of 63 °C, it serves as a highly stable, low-volatility building block . The molecule’s dual functionality—combining a hydrophobic four-carbon ether tail with a nucleophilic primary amine—differentiates it from lighter amines [1]. In industrial procurement, it is primarily sourced as a low-odor curing agent for polymer sealants, a compatibilizing dispersant intermediate, and a specialized precursor for synthesizing hemilabile organometallic ligands [REFS-3, REFS-4].
Procurement teams may attempt to substitute 3-butoxypropylamine with more common, shorter-chain analogs like 3-methoxypropylamine (MOPA) to reduce costs. However, this generic substitution frequently fails due to drastic differences in volatility and hydrophobicity . MOPA is highly volatile and hydrophilic, which leads to excessive VOC emissions, strong odors during processing, and poor compatibility with non-polar polymer matrices [1]. Conversely, substituting with straight-chain alkylamines like hexylamine removes the ether oxygen, eliminating the hemilabile coordination capability required in catalytic ligand design and altering the flexibility of the resulting polymer networks [REFS-3, REFS-4]. Consequently, for low-migration sealants and specialized transition-metal catalysts, the exact chain length and ether placement of 3-butoxypropylamine are non-negotiable.
In industrial formulations such as sealants and coatings, the volatility of the amine catalyst or curing agent directly impacts workplace safety and VOC compliance. 3-Butoxypropylamine exhibits a boiling point of 169–170 °C and a closed-cup flash point of 63 °C . In head-to-head comparison with the shorter-chain analog 3-methoxypropylamine (MOPA), which boils at 118 °C and flashes at 27 °C, 3-butoxypropylamine provides a 51 °C increase in boiling point and a 36 °C increase in flash point[1]. This substantial reduction in volatility minimizes evaporative losses during high-temperature compounding and significantly lowers the odor profile of the final product.
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | Boiling Point: 169–170 °C; Flash Point: 63 °C |
| Comparator Or Baseline | 3-Methoxypropylamine (MOPA): Boiling Point: 118 °C; Flash Point: ~27 °C |
| Quantified Difference | +51 °C higher boiling point and +36 °C higher flash point |
| Conditions | Standard atmospheric pressure (756-760 mmHg) and closed-cup flash point testing |
Procuring this compound ensures safer handling, lower VOC emissions, and reduced odor in industrial manufacturing environments compared to lighter ether amines.
The compatibility of an amine additive within a hydrophobic polymer matrix (such as silane-modified polymers or epoxies) dictates its resistance to migration and exudation. 3-Butoxypropylamine possesses an XLogP3 value of approximately 0.7, indicating a lipophilic character [1]. By contrast, 3-methoxypropylamine has an XLogP3 of -0.3, making it fundamentally hydrophilic[2]. This shift of ~1.0 log units means 3-butoxypropylamine partitions much more favorably into non-polar resins, preventing the phase separation and surface blooming often observed when utilizing lighter, water-soluble amines in moisture-cured sealants [3].
| Evidence Dimension | Hydrophobicity (XLogP3) |
| Target Compound Data | XLogP3 ~ 0.7 (Lipophilic) |
| Comparator Or Baseline | 3-Methoxypropylamine: XLogP3 ~ -0.3 (Hydrophilic) |
| Quantified Difference | ~1.0 log unit increase in hydrophobicity |
| Conditions | Calculated octanol-water partition coefficient modeling |
Selecting the butoxy-substituted amine prevents additive migration and exudation in hydrophobic polymer matrices, ensuring long-term sealant stability.
In the design of N-functionalized bis(phosphino)amine (PNP) ligands for Chromium-catalyzed ethylene tetramerization, the pendant amine group dictates both the steric environment and the hemilabile coordination to the metal center. 3-Butoxypropylamine is specifically utilized to install a butoxy tether [(R)2PN(R')P(R)2, where R' = 3-butoxypropyl] [1]. Compared to simple alkylamines (e.g., butylamine), the ether oxygen in 3-butoxypropylamine provides a secondary, reversible coordination site to the Cr(III) center, which is critical for stabilizing catalytic intermediates and driving high selectivity toward 1-octene over unwanted polymer byproducts [1].
| Evidence Dimension | Ligand functionalization capability |
| Target Compound Data | Provides an oxygen-containing hemilabile tether with a 4-carbon steric tail |
| Comparator Or Baseline | Straight-chain alkylamines (e.g., butylamine) which lack the ether oxygen |
| Quantified Difference | Enables secondary reversible coordination to transition metals absent in simple alkylamines |
| Conditions | Synthesis of PNP ligands for CrCl3(THF)3 catalyzed ethylene oligomerization |
This specific structural feature is essential for researchers procuring precursors to design highly selective, hemilabile organometallic catalysts.
Due to its high boiling point (170 °C) and lipophilic XLogP3 (~0.7), 3-butoxypropylamine is highly effective as an amine catalyst and adhesion promoter in room-temperature vulcanizing (RTV) silane-modified polymer sealants. Its compatibility with hydrophobic matrices prevents the exudation and odor issues commonly caused by lighter amines like MOPA [REFS-1, REFS-2].
In organometallic chemistry, 3-butoxypropylamine is the exact precursor required to synthesize N-(3-butoxypropyl)-bis(phosphino)amine ligands. The resulting hemilabile ether tether is critical for tuning the steric and electronic environment of Chromium catalysts, maximizing selectivity for 1-octene during ethylene tetramerization [3].
The compound is utilized as an intermediate in the synthesis of dispersants for non-aqueous inks and coatings. The butoxy tail provides necessary steric stabilization and solvent compatibility, outperforming hydrophilic methoxy-analogs when formulating low-viscosity, high-stability pigment dispersions[4].
Corrosive;Acute Toxic